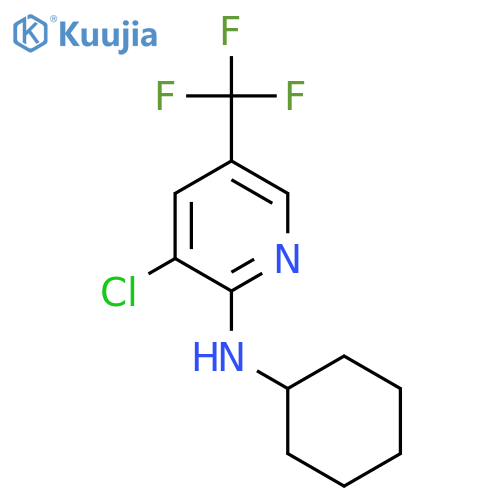

Cas no 1041565-07-4 (3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine)

1041565-07-4 structure

商品名:3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine

CAS番号:1041565-07-4

MF:C12H14ClF3N2

メガワット:278.701172351837

CID:4678656

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine

- 3-CHLORO-N-CYCLOHEXYL-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE

- SBB054310

- EN001772

- [3-chloro-5-(trifluoromethyl)(2-pyridyl)]cyclohexylamine

- 3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine

-

- インチ: 1S/C12H14ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18)

- InChIKey: JJXQBNRIWQKFFN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1NC1CCCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 267

- トポロジー分子極性表面積: 24.9

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM484759-1g |

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine |

1041565-07-4 | 95% | 1g |

$149 | 2022-06-14 | |

| TRC | C045615-250mg |

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |

1041565-07-4 | 250mg |

$ 375.00 | 2022-06-06 | ||

| TRC | C045615-125mg |

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |

1041565-07-4 | 125mg |

$ 230.00 | 2022-06-06 | ||

| Chemenu | CM484759-5g |

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine |

1041565-07-4 | 95% | 5g |

$446 | 2022-06-14 | |

| Matrix Scientific | 053228-500mg |

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |

1041565-07-4 | 500mg |

$237.00 | 2021-06-27 | ||

| Matrix Scientific | 053228-2.500g |

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |

1041565-07-4 | 2.500g |

$720.00 | 2021-06-27 |

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine 関連文献

-

1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1041565-07-4 (3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine) 関連製品

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量